molecular formula C9H13N3S B1606270 n-(3,4-Dimethylphenyl)hydrazinecarbothioamide CAS No. 6610-33-9

n-(3,4-Dimethylphenyl)hydrazinecarbothioamide

Cat. No.: B1606270
CAS No.: 6610-33-9
M. Wt: 195.29 g/mol
InChI Key: SQBHNOLKPPEJFA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide typically involves the reaction of 3,4-dimethylphenylhydrazine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(3,4-Dimethylphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

  • N-(4-Nitrophenyl)hydrazinecarbothioamide
  • N-(3,5-Dimethylphenyl)hydrazinecarbothioamide
  • N-(4-Methylphenyl)hydrazinecarbothioamide

Comparison: N-(3,4-Dimethylphenyl)hydrazinecarbothioamide is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and binding properties. Compared to N-(4-Nitrophenyl)hydrazinecarbothioamide, it is less electron-withdrawing, making it more reactive in nucleophilic substitution reactions. The presence of the methyl groups also enhances its hydrophobicity, potentially affecting its interaction with biological targets .

Properties

IUPAC Name

1-amino-3-(3,4-dimethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c1-6-3-4-8(5-7(6)2)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBHNOLKPPEJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354445
Record name n-(3,4-dimethylphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6610-33-9
Record name 6610-33-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158355
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(3,4-dimethylphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,4-XYLYL)-3-THIOSEMICARBAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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